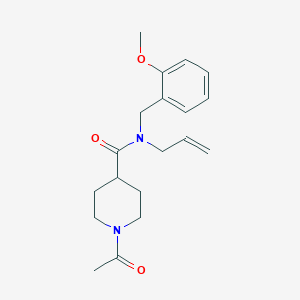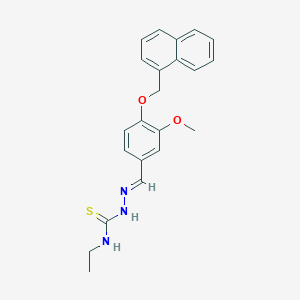
1-acetyl-N-allyl-N-(2-methoxybenzyl)piperidine-4-carboxamide
描述
1-acetyl-N-allyl-N-(2-methoxybenzyl)piperidine-4-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as A-401 or ABP-688 and belongs to the class of piperidine carboxamides. The compound has been found to have potential therapeutic applications due to its mechanism of action and physiological effects.
作用机制
The mechanism of action of 1-acetyl-N-allyl-N-(2-methoxybenzyl)piperidine-4-carboxamide involves its binding to the allosteric site of the mGluR5 receptor. This binding results in the inhibition of the receptor's activity, which leads to a decrease in the release of glutamate, the primary excitatory neurotransmitter in the brain. The inhibition of mGluR5 activity has been found to have various effects on the brain, including the reduction of anxiety-like behavior, the improvement of cognitive function, and the modulation of pain perception.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been found to reduce anxiety-like behavior, improve cognitive function, and modulate pain perception. The compound has also been found to have neuroprotective effects and to reduce the production of inflammatory mediators in the brain. These effects suggest that this compound has potential therapeutic applications in the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-acetyl-N-allyl-N-(2-methoxybenzyl)piperidine-4-carboxamide in lab experiments is its selectivity for the mGluR5 receptor. This selectivity allows for the specific modulation of the receptor's activity without affecting other receptors or neurotransmitters. Another advantage is the compound's stability and solubility, which makes it easy to handle and administer in lab experiments.
One of the limitations of using this compound in lab experiments is its relatively high cost. The synthesis of the compound involves several steps and requires specialized equipment and expertise, which can increase the cost of production. Another limitation is the lack of information on the compound's long-term effects and safety profile.
未来方向
There are several future directions for the research on 1-acetyl-N-allyl-N-(2-methoxybenzyl)piperidine-4-carboxamide. One direction is the investigation of the compound's potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is the exploration of the compound's effects on other physiological processes, such as inflammation and immune function. Additionally, the development of more selective and potent mGluR5 antagonists based on the structure of this compound could lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
科学研究应用
1-acetyl-N-allyl-N-(2-methoxybenzyl)piperidine-4-carboxamide has been used in scientific research for various purposes. One of the main applications is in the field of neuroscience. This compound has been found to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 is a G protein-coupled receptor that is involved in various physiological processes, including learning and memory, anxiety, and pain perception. Antagonists of mGluR5 have been found to have potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
属性
IUPAC Name |
1-acetyl-N-[(2-methoxyphenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-4-11-21(14-17-7-5-6-8-18(17)24-3)19(23)16-9-12-20(13-10-16)15(2)22/h4-8,16H,1,9-14H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFKRKIFHYWDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N(CC=C)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![((2S)-1-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B3922285.png)

![3-[4-(2-anilino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B3922289.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B3922295.png)

![1-(1,3-benzodioxol-5-yl)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3922305.png)


![6-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922325.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B3922339.png)
![5-[(diethylamino)sulfonyl]-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3922366.png)
![1-(3-methylpyridin-4-yl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-diazepane](/img/structure/B3922368.png)
![5-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B3922372.png)
![5-imino-6-(1H-indol-3-ylmethylene)-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922376.png)